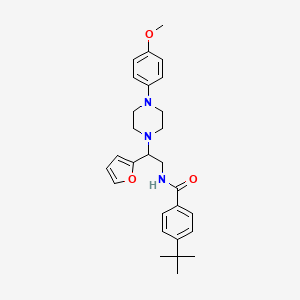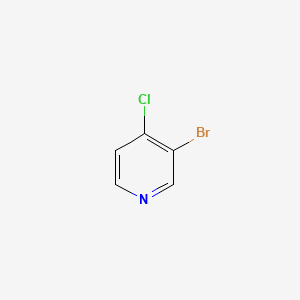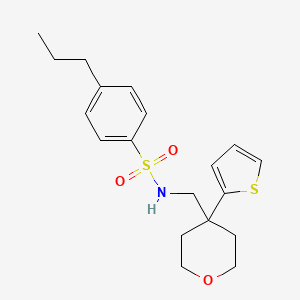
4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTP1B inhibitor, which is an enzyme that plays a crucial role in regulating insulin signaling pathways.
Scientific Research Applications
Understanding Thiophene Derivatives and their Potential Applications
Thiophene derivatives, like the chemical , have been extensively studied due to their unique chemical properties and potential applications in various fields. One such study evaluated the potential carcinogenicity of thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl. This investigation involved synthesizing and evaluating thiophene compounds for their biological activities, revealing insights into their chemical behavior and potential implications in carcinogenesis, although their ability to cause tumors in vivo was questioned (Ashby et al., 1978).
Exploring Cytochrome P450 Isoforms and Drug Metabolism
Cytochrome P450 enzymes play a crucial role in drug metabolism, influencing the pharmacokinetics of various drugs. A comprehensive review of chemical inhibitors of Cytochrome P450 isoforms highlights the complexity of drug-drug interactions and the significance of understanding isoform selectivity to predict potential interactions in human liver microsomes. This research provides valuable insights into the selectivity of inhibitors for different Cytochrome P450 isoforms, which is critical for the development and safe use of drugs, including those containing thiophene derivatives (Khojasteh et al., 2011).
Chromones and Their Antioxidant Potential
Chromones and their derivatives, which share structural similarities with thiophene derivatives, have been recognized for their antioxidant properties. These compounds are present in a normal human diet and exhibit physiological activities like anti-inflammatory and anticancer effects. A review of over 400 naturally and synthetically derived chromone derivatives emphasizes the importance of specific functional groups for their radical scavenging activity, which can delay or inhibit cell impairment leading to various diseases (Yadav et al., 2014).
Advanced Applications in Heterocyclic Compound Synthesis
The chemical structure of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide suggests potential utility in the synthesis of heterocyclic compounds. A review focusing on the synthesis and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a privileged scaffold in the synthesis of various heterocycles underlines the importance of such compounds in medicinal and pharmaceutical industries. The versatility and reactivity of these compounds make them valuable building blocks for generating a wide array of heterocyclic compounds, offering potential pathways for future drug development (Gomaa & Ali, 2020).
properties
IUPAC Name |
4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-2-4-16-6-8-17(9-7-16)25(21,22)20-15-19(10-12-23-13-11-19)18-5-3-14-24-18/h3,5-9,14,20H,2,4,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWAWTKWTMVGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)
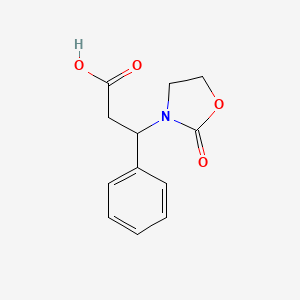
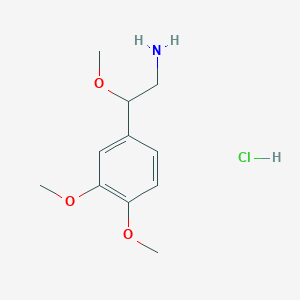
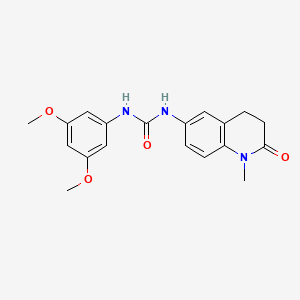
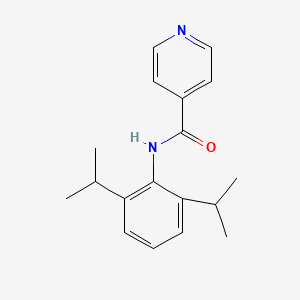
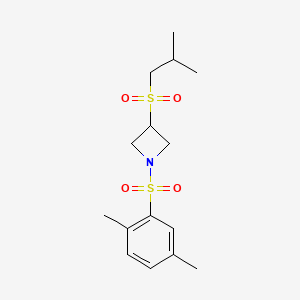
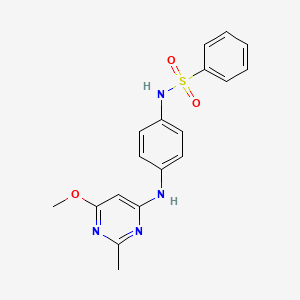
![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)
![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584529.png)
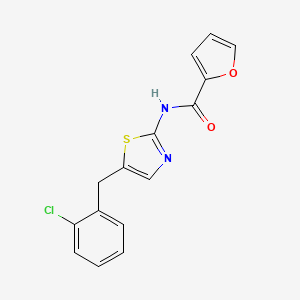

![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)
